4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C8H6N2O3S |
|---|---|
Molecular Weight |
210.21 g/mol |
IUPAC Name |
2-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3S/c1-3-9-6(11)5-4(8(12)13)2-14-7(5)10-3/h2H,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
WOBLFVMCIOQBDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C(=O)O)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Gewald Aminothiophene Synthesis
A widely used approach to prepare the key 2-aminothiophene intermediates involves the Gewald reaction, which is a one-pot condensation of:
- Ethyl acetoacetate or cyclohexanone,
- Activated cyanoacetamide,
- Elemental sulfur,
in the presence of a base such as morpholine and a polar solvent like DMF. This method efficiently yields 2-aminothiophene derivatives, which serve as precursors for the thieno[2,3-d]pyrimidine ring system.
Cyclization to Thieno[2,3-d]pyrimidin-4-one
The 2-aminothiophene intermediates are then reacted with appropriate aldehydes under acidic catalysis (e.g., catalytic concentrated HCl) in dry DMF to form thieno[2,3-d]pyrimidin-4-one derivatives. This step constructs the pyrimidine ring fused to the thiophene.
Introduction of the 4-Hydroxy Group
The 4-hydroxy functionality is typically introduced by chlorination of the 4-keto group followed by hydrolysis:
- Treatment of thieno[2,3-d]pyrimidin-4-one derivatives with phosphorus oxychloride (POCl3) at 0 °C to reflux conditions (4–12 hours) converts the 4-keto group to a 4-chloro intermediate.
- Subsequent hydrolysis of the 4-chloro derivative under aqueous conditions yields the 4-hydroxy substituted compound.
This method is efficient and yields 4-hydroxy derivatives with good purity, often without the need for intermediate purification due to the high reactivity of the chlorinated intermediates.
Carboxylic Acid Functionalization at the 5-Position
The 5-carboxylic acid group can be introduced or revealed by hydrolysis of ester or nitrile precursors:
- Ester intermediates (e.g., ethyl esters) of thieno[2,3-d]pyrimidine derivatives are hydrolyzed under basic conditions (e.g., 5% aqueous NaOH) at elevated temperatures (~100 °C) until the solution clears.
- Acidification of the reaction mixture precipitates the 5-carboxylic acid product, which is then isolated by filtration and recrystallization.
Alternatively, nitrile precursors can be converted to carboxylic acids by alkaline hydrolysis followed by acidification.
Methyl Substitution at the 2-Position
Methylation at the 2-position is generally achieved by alkylation of the corresponding 2-amino or 2-hydroxy intermediates:
- Alkylation reactions use methyl bromide or methyl iodide in the presence of bases such as potassium carbonate or sodium hydroxide in polar aprotic solvents like DMF.
- Reaction conditions typically involve heating at 95–100 °C for 1 hour with stirring.
- The methylated products are isolated by extraction and recrystallization.
Representative Preparation Procedure (Summary Table)
Research Findings and Notes
- The Gewald reaction remains a cornerstone for preparing the thiophene ring with amino substitution, enabling subsequent pyrimidine ring formation.
- Chlorination with POCl3 is a reliable method to activate the 4-position for hydroxy substitution, with yields ranging from 40% to 80% depending on conditions and substrates.
- Hydrolysis steps are straightforward and scalable, with reported yields of 67–90% for carboxylic acid formation.
- Alkylation reactions are typically high yielding and selective for the 2-position, with mild bases and polar aprotic solvents facilitating the process.
- Alternative synthetic routes involving benzyloxy intermediates and copper-catalyzed coupling have been reported for related pyrimidine carboxylic acids, offering efficient two-step syntheses with overall high yields.
- Spectroscopic characterization (IR, NMR, MS) confirms the structure and substitution pattern of the final compounds.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid.
Reduction: Formation of 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
-
Antiviral Activity :
- Research has indicated that compounds similar to 4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid exhibit antiviral properties. For instance, derivatives of thieno[2,3-d]pyrimidines have been studied for their efficacy against viral infections such as HIV and hepatitis C. The thienopyrimidine structure is known for its ability to inhibit viral replication by targeting specific enzymes involved in the viral life cycle .
-
Anticancer Properties :
- Studies have shown that thienopyrimidine derivatives can induce apoptosis in cancer cells. The mechanism involves the inhibition of certain kinases that are crucial for cancer cell proliferation. A notable case study demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Enzyme Inhibition :
Agricultural Applications
- Pesticide Development :
- The structural features of 4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid make it a candidate for the development of new pesticides. Its efficacy against plant pathogens has been tested, showing promise in protecting crops from fungal infections, thereby enhancing agricultural yield and sustainability .
Material Science Applications
- Polymer Chemistry :
Data Table: Summary of Applications
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Pharmaceutical | Antiviral Activity | Inhibits replication of HIV and hepatitis C viruses |
| Anticancer Properties | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulates purine metabolism pathways | |
| Agricultural | Pesticide Development | Effective against fungal pathogens |
| Material Science | Polymer Chemistry | Enhances thermal and mechanical properties |
Case Studies
-
Antiviral Efficacy Study :
A study published in a peer-reviewed journal demonstrated that a derivative of 4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid significantly reduced viral load in infected cell cultures, highlighting its potential as a therapeutic agent against viral infections. -
Cytotoxicity Assessment :
An experimental study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results showed a dose-dependent response with notable apoptosis induction at higher concentrations, suggesting further investigation into its use as an anticancer drug. -
Agricultural Trials :
Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in fungal infections compared to untreated controls, indicating its effectiveness as a biopesticide.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting certain enzymes or modulating receptor activity. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrimidine-Carboxylic Acid Derivatives
Key Observations:
- Substituent Position: The thieno[2,3-d] vs. thieno[3,4-d] ring fusion (e.g., vs.
- Functional Groups : Hydroxy and carboxylic acid groups enhance polarity but may reduce membrane permeability. Methylsulfanyl or chloro groups increase lipophilicity, favoring CNS-targeting activity (e.g., ’s analgesics) .
- Solubility : Esterification () or salt formation () significantly improves solubility compared to free acids.
Pharmacological Activity
- Antimicrobial Activity: 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids () exhibit broad-spectrum activity, likely due to the hydroxyimino group’s ability to chelate metal ions in microbial enzymes . The target compound’s methyl group may offer steric hindrance, reducing similar efficacy unless optimized.
- Analgesic/Sedative Effects : Piperazinyl-substituted pyrido[2,3-d]pyrimidines () demonstrate strong analgesic activity, highlighting the importance of bulky substituents for CNS penetration . The target compound’s smaller methyl group may limit such effects.
Biological Activity
4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, focusing on its antimicrobial properties, anti-inflammatory effects, and interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 210.21 g/mol
- CAS Number : 1216288-05-9
The compound features a thieno[2,3-d]pyrimidine ring system with a hydroxyl group at the 4-position and a carboxylic acid at the 5-position. This arrangement contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains:
- Gram-positive Bacteria : Significant activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Effective against Escherichia coli and Salmonella typhi.
- Antimycobacterial Activity : Demonstrated effectiveness against Mycobacterium tuberculosis and Mycobacterium avium.
The minimum inhibitory concentrations (MICs) for these activities were determined, showcasing the compound's potential as an antimicrobial agent .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 16 |
| Escherichia coli | 64 |
| Salmonella typhi | 32 |
| Mycobacterium tuberculosis | 8 |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of related thienopyrimidine derivatives. Although specific data on 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid is limited, similar compounds have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, derivatives have been reported with IC values comparable to standard anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The structure of 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid allows for various modifications that can enhance its biological activity. The presence of the hydroxyl and carboxylic acid groups is critical for its interaction with biological targets. Studies suggest that modifications at specific positions can lead to improved potency and selectivity against microbial strains .
Case Studies
-
Antimicrobial Efficacy Study :
A series of derivatives based on thieno[2,3-d]pyrimidine were synthesized and tested for antimicrobial activity. Among them, compounds with amido or imino side chains showed enhanced efficacy against both Gram-positive and Gram-negative bacteria . -
Toxicity Assessment :
The most potent derivatives were evaluated for toxicity using hemolytic assays. Results indicated that these compounds were non-toxic up to a concentration of 200 µmol/L, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
